molecular formula C7H9N5O B057404 8-Ethylguanine CAS No. 113193-97-8

8-Ethylguanine

Cat. No.: B057404
CAS No.: 113193-97-8
M. Wt: 179.18 g/mol
InChI Key: NKXLJLHQYAGJLG-UHFFFAOYSA-N
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Description

8-Ethylguanine is a structurally significant alkylated purine nucleobase that serves as a critical experimental tool in biochemical and genetic research. Its primary research value lies in its role as a DNA and RNA adduct, formed through the alkylation of the C8 position of guanine. This modification is of considerable interest in studies of mutagenesis, carcinogenesis, and DNA repair mechanisms. The introduction of an ethyl group at this site induces significant steric and electronic perturbations to the DNA double helix, which can lead to replication errors, including mispairing during DNA synthesis. Researchers utilize this compound as a high-purity reference standard to identify and quantify this specific lesion in cellular DNA using advanced analytical techniques such as mass spectrometry and HPLC. Its application is essential for elucidating the biological consequences of DNA damage, assessing the genotoxic potential of ethylating agents, and investigating the efficacy and specificity of DNA repair pathways, particularly those involving base excision repair (BER) glycosylases. This compound provides a well-defined model system for probing the structural biology of damaged DNA and understanding the molecular etiology of diseases linked to environmental and endogenous alkylation stress. Our product is supplied with comprehensive analytical data to ensure identity and purity, supporting the highest standards of experimental reproducibility and reliability in your research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-ethyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLJLHQYAGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566380
Record name 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113193-97-8
Record name 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Alkylated Guanine Adducts in Genomic Stability Research

Alkylated guanine (B1146940) adducts are modifications to the guanine base in DNA, where an alkyl group is added to one of its atoms. These adducts are a major focus in genomic stability research because they can disrupt the normal functioning of DNA. nih.gov The presence of these adducts can lead to mutations, block DNA replication and transcription, and ultimately contribute to cell death or the development of cancer. nih.govresearchgate.net

The biological impact of an alkylated guanine adduct depends on the position of the alkylation. For instance, alkylation at the N7-position of guanine is the most frequent modification caused by many alkylating agents. d-nb.infonih.gov While N7-alkylguanine adducts themselves are not highly mutagenic, they can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site, which is both toxic and mutagenic. d-nb.info

Alkylation at the O6-position of guanine, forming lesions like O6-methylguanine (O6-MeG) and O6-ethylguanine (O6-EtG), is of great biological significance. nih.gov These adducts are highly mutagenic because they can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. mdpi.comnih.gov The persistence of these O-alkyl lesions in the genome is strongly correlated with the carcinogenic potential of alkylating agents. nih.gov

The cell possesses repair mechanisms to counteract the damaging effects of alkylated guanine adducts. One key repair protein is O6-alkylguanine-DNA alkyltransferase (AGT), which directly reverses the damage by transferring the alkyl group from the guanine to one of its own cysteine residues. mdpi.comnih.gov However, if the rate of adduct formation overwhelms the repair capacity, the persistence of these lesions can lead to genomic instability. mdpi.com

The study of various alkylated guanine adducts helps researchers understand the mechanisms of chemical carcinogenesis and develop strategies for cancer prevention and therapy. researchgate.netacs.org For example, understanding the repair of these adducts has led to the development of drugs that inhibit AGT, making cancer cells more susceptible to alkylating chemotherapeutic agents. mdpi.comnih.gov

Historical Context of Research on Ethylating Agents and Dna Adducts

Chemical Mechanisms of Ethylation Leading to this compound Isomers

Formation of O6-Ethylguanine in DNA

O6-ethylguanine (O6-EtGua) is a significant DNA lesion formed by the alkylation of the oxygen atom at the 6th position of the guanine (B1146940) ring. nih.govwikipedia.org This adduct is particularly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org

The formation of O6-EtGua is often associated with exposure to N-nitroso compounds, such as N-ethyl-N-nitrosourea (ENU). nih.govnih.gov The relative rate of O6-alkylation is not uniform across the genome and is influenced by the local DNA sequence. For instance, a guanine flanked on its 5' side by a purine (B94841) base is more susceptible to O6-alkylation, whereas a 5' thymine reduces the probability of this modification. oup.compsu.edu

Formation of N7-Ethylguanine in DNA

The N7 position of guanine is the most nucleophilic site in DNA and, consequently, the most frequent target for alkylating agents. nih.gov N7-ethylguanine (N7-EtGua) is often the most abundant ethylation product found in DNA following exposure to various ethylating compounds. actanaturae.ru

Formation of N7-EtGua has been demonstrated in various contexts:

N-Ethyl-N-nitrosourea (ENU): This potent carcinogen is known to induce the formation of N7-EtGua alongside O6-EtGua. nih.gov

1,2-dibromoethane (B42909): This carcinogen, when incubated with DNA in the presence of glutathione (B108866) (GSH) and GSH S-transferase, leads to the formation of an S-[2-(N7-guanyl)ethyl]GSH adduct, which can be reductively desulfurized to yield N7-ethylguanine. nih.gov

Cigarette Smoke: Studies have confirmed the presence of direct-acting ethylating agents in cigarette smoke that can cause the formation of N7-EtGua in DNA in vitro. acs.orgoup.com

Formation of N2-Ethylguanine in DNA

N2-ethylguanine (N2-ethyl-Gua) is an adduct formed at the exocyclic amino group of guanine. nih.gov This lesion is particularly associated with exposure to acetaldehyde (B116499), a metabolite of ethanol. nih.govacs.org The chemical pathway involves the reaction of acetaldehyde with deoxyguanosine to form an unstable Schiff base, N2-ethylidene-dG, which is subsequently reduced to the stable N2-ethyl-dG adduct. mdpi.com The ethyl group of N2-ethyl-Gua is positioned in the minor groove of the DNA double helix, where it can act as a significant block to DNA replication. nih.gov

In Vitro Models for Controlled this compound Adduct Formation

To study the mechanisms of formation, biological consequences, and repair of ethylguanine adducts, researchers utilize various in vitro models that allow for controlled generation of these lesions.

Calf Thymus DNA: A common substrate in in vitro studies, calf thymus DNA has been treated with various agents to investigate adduct formation. For example, it has been exposed to cigarette smoke to demonstrate the formation of N7-EtGua by direct-acting ethylating agents. acs.orgoup.com Similarly, its incubation with 1,2-dibromoethane and glutathione S-transferase was used to elucidate the pathway for N7-EtGua formation. nih.gov

Synthetic Oligodeoxynucleotides: For precise studies of DNA repair and replication, synthetic short DNA strands (oligodeoxynucleotides) containing a single, site-specific ethylguanine adduct are invaluable. Researchers have synthesized and used oligomers containing O6-EtGua to investigate the sequence-dependence of repair by human O6-alkylguanine-DNA alkyltransferase (AT). oup.compsu.edu

Nucleobase Models: Simple modified nucleobases, such as 9-ethylguanine (B105967) (EtG), are used as model compounds to study the binding characteristics of potential therapeutic agents or the chemical properties of the adducts themselves. otago.ac.nzacs.org

Cell-free Digestion Models: In vitro models simulating gastrointestinal digestion of foods like red meat have been employed to explore the formation of DNA adducts, including methyl- and ethylguanine, from dietary components. re-place.be

Endogenous and Exogenous Sources of Ethylating Agents Relevant to this compound Genesis

Ethylating agents that lead to the formation of ethylguanine adducts originate from both external (exogenous) and internal (endogenous) sources. nih.govfrontiersin.org

Exogenous Sources:

N-Nitroso Compounds: These are found in certain foods, such as processed meats, and in tobacco smoke. wikipedia.org They can be potent alkylating agents, forming adducts like O6-EtGua and N7-EtGua. nih.gov

Cigarette Smoke: Contains unidentified direct-acting ethylating agents that lead to the formation of N7-EtGua. acs.orgoup.com

Industrial Chemicals: Compounds like 1,2-dibromoethane and ethylene (B1197577) oxide are industrial chemicals that can form ethyl adducts with DNA. nih.govresearchgate.net

Ethanol: Consumption of alcoholic beverages leads to the metabolic formation of acetaldehyde, an exogenous source of the precursor to N2-ethylguanine. mdpi.com

Endogenous Sources:

S-adenosylmethionine (SAM): While primarily a methyl donor in cellular reactions, SAM can also contribute to background levels of DNA alkylation. oup.com

Lipid Peroxidation: The oxidative degradation of lipids can produce reactive aldehydes that can modify DNA bases. oup.com

Metabolic Byproducts: Endogenous metabolism can generate reactive molecules. Ethene, for example, can be produced from lipid peroxidation or methionine oxidation and is metabolized to the reactive electrophile ethylene oxide. oup.com

Contribution of Acetaldehyde to this compound Formation

Acetaldehyde is a primary and well-studied contributor to the formation of specific guanine adducts. Classified as a Group 1 carcinogen by the IARC when associated with alcohol consumption, its genotoxicity is largely attributed to its ability to form DNA adducts. mdpi.com

The primary reaction of acetaldehyde with DNA is with the exocyclic amino group of deoxyguanosine (dG). mdpi.com This reaction forms an initial, unstable product called N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG). mdpi.com This adduct can then be stabilized by reduction to form the more persistent N2-ethyl-2'-deoxyguanosine (N2-Et-dG). nih.govmdpi.com The presence of N2-Et-dG has been detected in the DNA of both alcohol drinkers and non-drinkers, indicating that humans are constantly exposed to acetaldehyde from various sources, including endogenous metabolism. nih.govacs.org

Furthermore, two molecules of acetaldehyde can undergo a condensation reaction to form crotonaldehyde, which in turn can react with DNA to produce other adducts, such as α-methyl-γ-hydroxy-1,N2-propano-2'-deoxyguanosine (CrPdG). mdpi.comresearchgate.net Therefore, acetaldehyde contributes significantly to the landscape of DNA damage, particularly through the formation of N2-ethylguanine.

Based on a comprehensive review of available scientific literature, there is no information regarding the formation of this compound from uncharacterized ethylating agents in environmental exposures.

Extensive searches for "this compound," "Cthis compound," and "guanine C8 ethylation" in the context of environmental science, toxicology, and biomonitoring did not yield any relevant results. The existing body of research on ethylating agents and DNA adducts focuses predominantly on other isomers, such as N7-ethylguanine and O⁶-ethylguanine, which are well-documented biomarkers of exposure to environmental and endogenous ethylating agents.

Similarly, while the formation of adducts at the C8 position of guanine is known, these are typically related to oxidative damage (e.g., 8-oxo-guanine) or are large, bulky adducts formed from exposure to specific classes of carcinogens like aromatic amines and polycyclic aromatic hydrocarbons, not simple ethylation from uncharacterized sources.

Therefore, it is not possible to generate a scientifically accurate article on the "Role of Uncharacterized Ethylating Agents in Environmental Exposures" specifically for the compound this compound as per the provided outline. The required data does not appear to exist in current scientific literature.

Molecular Interactions and Dna Adductogenesis of 8 Ethylguanine

Positional Specificity of Ethylation on Guanine (B1146940) Residues within DNA

The alkylation of DNA by ethylating agents can occur at several nucleophilic sites on the guanine base. The primary sites for modification on guanine are the N7, O6, and C8 positions. nih.gov The N7 position of guanine is the most nucleophilic and, consequently, the most frequent site of alkylation for many ethylating agents. nih.gov However, the distribution of adducts is dependent on the reaction mechanism of the specific ethylating agent. nih.gov

Agents that react via an SN1 mechanism exhibit a greater tendency to react with the exocyclic oxygen atoms, such as the O6 position of guanine. This preference for O6-alkylation is more pronounced with larger alkyl groups like ethyl compared to methyl groups. nih.govoup.com The formation of 8-ethylguanine, an adduct at the C8 position, is also a possible outcome of ethylation, although it is generally considered a less frequent event compared to N7 and O6 alkylation. The C8 position is less nucleophilic than the N7 position, and its modification often involves radical reactions or enzymatic activation of carcinogens. mdpi.com

The following table summarizes the primary sites of ethylation on guanine and the general reactivity of each site.

Site on GuanineGeneral Reactivity/Preference for Ethylation
N7Most nucleophilic site, frequent target for ethylation. nih.gov
O6Preferred by agents reacting via an SN1 mechanism; preference increases with the size of the alkyl group (e.g., ethyl). nih.gov
C8Less nucleophilic; modification often occurs through radical mechanisms or with specific carcinogens. mdpi.com

Conformational Perturbations Induced by this compound Adducts in DNA Duplexes

The introduction of an ethyl group at the C8 position of a guanine residue within a DNA duplex induces significant local conformational changes. One of the most critical perturbations is the alteration of the glycosidic bond conformation. Normally, purines in B-DNA adopt an anti conformation. However, a bulky substituent at the C8 position, such as an ethyl group, creates steric hindrance with the sugar-phosphate backbone, favoring a rotation around the glycosidic bond to the syn conformation. mdpi.com This shift from anti to syn is a hallmark of C8-guanine adducts and fundamentally alters the local DNA structure.

This conformational change can lead to further distortions. For instance, the adoption of a syn conformation by this compound can disrupt the standard Watson-Crick base pairing with the opposing cytosine. While some C8-adducts like 8-oxoguanine can still form stable base pairs, the presence of the ethyl group in this compound introduces additional steric challenges that can weaken the hydrogen bonding with cytosine. Studies on related C8-modified guanosines have shown that these adducts can promote the transition from B-DNA to Z-DNA, a left-handed helical form, which is stabilized by the syn conformation of purines. d-nb.info

Influence of this compound on DNA Helical Structure and Stability

For example, studies on 8-oxoguanine, another C8-modified guanine, have demonstrated a decrease in the thermodynamic stability of DNA duplexes, with the extent of destabilization being dependent on the specific sequence context. psu.edunih.gov Similarly, the introduction of an O6-ethylguanine adduct also lowers the stability of the DNA duplex. acs.org It is therefore highly probable that this compound would have a similar destabilizing effect on the DNA helix. The localized distortion can also introduce a kink or bend in the DNA axis, altering its global conformation. oup.com

The table below provides a comparative overview of the expected effects of different guanine adducts on DNA stability.

Guanine AdductExpected Effect on DNA Duplex StabilityKey Structural Change
This compound Destabilizationsyn conformation, steric hindrance
8-Oxoguanine Destabilization psu.edunih.govsyn conformation, altered H-bonding
O6-Ethylguanine Destabilization acs.orgAltered Watson-Crick pairing

Steric Effects of the Ethyl Moiety on DNA-Protein Interactions

The ethyl group of an this compound adduct, by virtue of its size and placement in the major groove of the DNA helix, can exert significant steric effects on the interaction of DNA with various proteins, including DNA polymerases and repair enzymes. Bulky adducts in the major groove can act as physical impediments, hindering the ability of proteins to bind to their target sequences or to process along the DNA strand. oup.com

In the context of DNA replication, a bulky adduct like this compound can pose a challenge to DNA polymerases. Some specialized Y-family polymerases, such as DNA polymerase ι, have more spacious active sites and can bypass certain bulky lesions. nih.govnih.gov Structural studies on DNA polymerase ι bypassing a minor groove N2-ethylguanine adduct have shown that the polymerase accommodates the lesion by flipping the adducted base into the syn conformation. nih.gov This mechanism places the ethyl group in the major groove, away from the tight confines of the polymerase active site, allowing for nucleotide incorporation opposite the lesion. nih.gov A similar mechanism would likely be employed to bypass a major groove adduct like this compound. However, for high-fidelity replicative polymerases with tighter active sites, the steric clash caused by the ethyl group would likely lead to a replication block. nih.gov

Similarly, DNA repair enzymes that recognize and remove damaged bases can be affected by the steric properties of the this compound adduct. The efficiency of repair by enzymes such as 8-oxoguanine DNA glycosylase (OGG1) can be influenced by the specific nature of the C8 adduct. nih.govnih.gov The ethyl group could sterically interfere with the binding of the repair enzyme to the DNA, potentially leading to inefficient repair and persistence of the lesion in the genome. acs.org

Mutagenic Potential and Mechanisms of Mutagenesis Induced by 8 Ethylguanine

DNA Replication Fidelity Compromise by 8-Ethylguanine Lesions

The introduction of an ethyl group at the C8 position of guanine (B1146940) creates a DNA lesion that has the potential to interfere with the high-fidelity process of DNA replication. The presence of such a bulky adduct can disrupt the normal geometry of the DNA double helix and alter the hydrogen bonding face of the guanine base, leading to errors by DNA polymerases.

The mutagenicity of many alkylated guanine adducts stems from their ability to cause mispairing during DNA replication. For instance, the well-characterized O6-ethylguanine lesion preferentially pairs with thymine (B56734) instead of cytosine, leading to a high frequency of G:C to A:T transition mutations after subsequent rounds of replication. fishersci.campg.dempg.deguidetopharmacology.org

For this compound, specific experimental data detailing its mispairing preferences during DNA replication are not extensively documented in readily available scientific literature. However, it is established that bulky adducts at the C8 position of guanine can be mutagenic. For example, the C8-dG adduct of the dietary mutagen IQ is known to be mutagenic and can induce targeted G→T transversions. oup.com The presence of a bulky group at the C8 position can favor the syn conformation of the guanine base, which can lead to mispairing with adenine (B156593). If this compound were to favor the syn conformation, it could potentially lead to G:C to T:A transversions. However, without direct experimental evidence, the precise mutational signature of this compound remains an area for further investigation.

As specified by the outline, this section focuses on mutagenesis at sites of O6-ethylguanine.

Mutations induced by DNA lesions can be classified as targeted or non-targeted. Targeted mutations occur directly opposite the lesion site. In the case of O6-ethylguanine, the most common targeted mutation is the G:C to A:T transition, resulting from the direct mispairing of O6-ethylguanine with thymine during replication. fishersci.campg.de

However, studies have shown that O6-ethylguanine can also induce semi-targeted mutations, which are mutations that occur near the site of the original adduct but not directly opposite it. Research using the rat H-ras gene has demonstrated that while O6-methylguanine induced only targeted mutations, the bulkier O6-ethylguanine and O6-benzylguanine adducts induced both targeted and semi-targeted mutations. nih.gov These semi-targeted mutations were observed as G→A transitions at the base adjacent to the adduct. nih.gov The proposed mechanisms for these non-targeted mutations include the formation of abasic sites near the lesion or error-prone translesion synthesis triggered by the obstructive nature of the bulky adduct. nih.gov

Preferential Mispairing and Resultant G:C to A:T Transitions

Transcriptional Mutagenesis Mediated by this compound

Transcriptional mutagenesis occurs when RNA polymerase bypasses a DNA lesion and incorporates an incorrect ribonucleotide into the messenger RNA (mRNA) transcript. guidetopharmacology.org This process can lead to the synthesis of a population of mutant proteins from a single, unrepaired DNA lesion, potentially altering cellular functions even without a permanent mutation in the genome. guidetopharmacology.orgnih.gov

The ability of RNA polymerase to bypass a DNA lesion is a critical determinant of transcriptional mutagenesis. Many non-bulky lesions, such as 8-oxoguanine and O6-methylguanine, are readily bypassed by RNA polymerases, often leading to the misincorporation of adenine or uracil. nih.govnih.govpnas.org For instance, studies on 8-oxoguanine show it can be bypassed by RNA polymerase II, sometimes with the assistance of elongation factors like TFIIS, leading to mutant transcripts. nih.gov

There is a significant lack of specific research on the interaction between RNA polymerase and the this compound lesion. It is currently unknown whether this specific adduct stalls RNA polymerase or allows for transcriptional bypass. The size and position of the ethyl group at the C8 position could present a steric block to the transcription machinery, potentially leading to transcriptional arrest rather than bypass. Conversely, if bypass does occur, the altered base could lead to misincorporation events, but the frequency and type of such errors for this compound have not been experimentally determined.

The consequence of error-prone bypass by RNA polymerase is the generation of a pool of mutant mRNA molecules. These transcripts, when translated, can produce proteins with altered amino acid sequences. guidetopharmacology.org If the altered protein is an enzyme, its activity might be compromised; if it is a structural or regulatory protein, its function could be disrupted. Studies have shown that transcriptional mutagenesis resulting from lesions like 8-oxoguanine or O6-methylguanine can lead to functionally significant outcomes, such as the activation of the Ras oncogene or the inactivation of the p53 tumor suppressor. guidetopharmacology.orgpnas.org

Given the absence of data on RNA polymerase bypass of this compound, it is not possible to confirm whether this lesion leads to the production of mutant transcripts and proteins. If bypass and misincorporation do occur, this compound could theoretically contribute to transient or persistent changes in cellular phenotype through the production of aberrant proteins, but this remains speculative without direct evidence.

RNA Polymerase Bypass and Misincorporation Events

Quantitative Assessment of this compound-Induced Mutagenesis in Model Systems

Quantitative analysis of mutagenesis is crucial for assessing the risk posed by specific DNA lesions. Such studies often involve creating DNA vectors with a site-specific lesion and introducing them into model systems, such as bacteria or cultured mammalian cells, to measure the frequency and type of mutations that arise.

For ethylating agents, O6-ethylguanine is frequently used as a molecular dosimeter because the frequency of mutation induction in various systems often correlates directly with the levels of this specific adduct in DNA. nih.gov For example, studies in E. coli and Chinese hamster cells have shown a consistent relationship between the number of O6-ethylguanine adducts and the frequency of induced mutations. nih.govoup.com In one study using N-nitroso-N-ethylurea in Salmonella typhimurium, it was calculated that approximately one-third of the O6-ethylguanine lesions in the DNA led to a mutation. uzh.ch

Influence of this compound Persistence on Mutational Frequencies

The persistence of ethylated guanine adducts in DNA is a critical determinant of their mutagenic potential. The duration that these lesions remain in the genome before being removed by cellular DNA repair mechanisms directly correlates with the likelihood of mutations arising during DNA replication. nih.gov The primary adducts associated with mutagenesis following exposure to ethylating agents are O⁶-ethylguanine, O⁴-ethylthymine, and O²-ethylthymine. aopwiki.org

The cellular capacity to repair these adducts can be overwhelmed, leading to their persistence and an increased mutation frequency. aopwiki.org The main protein responsible for repairing O⁶-alkylguanine lesions is O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT). aopwiki.orgpnas.org This "suicide" enzyme directly transfers the ethyl group from guanine to one of its own cysteine residues, which inactivates the protein. aopwiki.org Consequently, high levels of alkylation damage can deplete the cellular pool of AGT, allowing O⁶-ethylguanine adducts to persist for longer periods. aopwiki.org Studies have shown a non-linear relationship between the dose of an ethylating agent and adduct formation, where repair processes are efficient at low doses but become saturated at higher doses, permitting adducts to persist and mutations to occur. aopwiki.org

The influence of repair on mutation frequency is clearly demonstrated in studies using cells with varying AGT/MGMT activity. For instance, when plasmids containing O⁶-ethylguanine were introduced into Chinese hamster ovary (CHO) cells deficient in AGT, the mutant fraction increased to 11%. aopwiki.orgresearchgate.net In contrast, in repair-proficient cells, the mutation frequency was significantly lower. researchgate.net Similarly, in AGT-deficient cells, the mutational spectrum is often dominated by G:C→A:T transitions, which is the characteristic mutation resulting from the mispairing of the persistent O⁶-ethylguanine adduct with thymine during DNA replication. pnas.orgoup.com

The rate of repair and persistence can also be tissue- and gene-specific. Research in rats has shown that the half-life of O⁶-ethylguanine varies significantly between tissues, being approximately 6 hours in the liver but around 48 hours in the mammary gland and 52 hours in the brain. pnas.org Furthermore, repair can be faster in actively transcribed genes compared to inactive genes or bulk genomic DNA. nih.govpnas.org In one study, O⁶-ethylguanine was removed about 20 times faster from the active H-ras gene in rat mammary epithelia than from an inactive gene. pnas.orgcapes.gov.br This rapid, targeted repair prevented the occurrence of H-ras mutations, highlighting that the persistence of the adduct in a specific gene is a key factor for its mutational activation. pnas.orgcapes.gov.br

The table below summarizes findings on the impact of O⁶-ethylguanine persistence on mutation frequency, particularly in relation to DNA repair capacity.

Cell/SystemAdductRepair StatusObserved Mutation Frequency/Effect
Chinese Hamster Ovary (CHO) CellsO⁶-ethylguanineAGT-Deficient11% increase in mutant fraction. aopwiki.orgresearchgate.net
Chinese Hamster Ovary (CHO) CellsO⁶-methylguanineAGT-Deficient19% increase in mutant fraction. aopwiki.orgresearchgate.net
Rat Mammary Epithelia (in vivo)O⁶-ethylguanineLow MGMT expressionAdduct half-life of approx. 48 hours in bulk DNA. pnas.org
Rat Mammary Epithelia (in vivo)O⁶-ethylguanineLow MGMT expressionRapid repair (20x faster) in active H-ras gene prevented mutations. pnas.orgcapes.gov.br
Mammalian Cells (general)O⁶-ethylguanineMGMT-deficient or saturatedHigh frequency of G:C→A:T transitions. pnas.orgoup.com

Cellular Dna Repair Mechanisms for 8 Ethylguanine Adducts

Direct Reversal of O6-Ethylguanine by O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)

The most direct pathway for the removal of ethyl groups from the O6 position of guanine (B1146940) is through the action of O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT) in humans. oup.comoup.com This protein plays a critical role in genomic stability by reversing alkylation damage. oup.com

AGT directly transfers the ethyl group from O6-ethylguanine to a specific cysteine residue within its own active site. researchgate.net This action restores the guanine base in a single step. researchgate.netacs.org The reaction is stoichiometric, not catalytic, meaning one molecule of AGT is consumed for each lesion repaired. oup.comsigmaaldrich.com This "suicide" mechanism results in the irreversible inactivation of the AGT protein, which is then targeted for degradation. oup.comresearchgate.net

The kinetics of this repair process have been described as following a second-order rate, and the reaction proceeds until the available pool of active AGT is depleted. scispace.com While AGT can repair a range of alkyl adducts, its efficiency varies with the size of the alkyl group. acs.orgoup.com It is highly efficient for methyl groups on O6-methylguanine but shows a slower rate of repair for the bulkier ethyl group on O6-ethylguanine. nih.govscispace.com

Genetic variations, or polymorphisms, in the MGMT gene can lead to amino acid substitutions in the AGT protein, which may alter its DNA repair capacity. oup.com Several polymorphisms have been identified, including Leu84Phe and Ile143Val. oup.comoup.com The Ile143Val polymorphism is located near the active site cysteine (Cys145) and has been suggested to potentially influence the protein's ability to repair DNA adducts. oup.com Studies on different AGT variants have shown that minor changes in the active site can alter the repair specificity and efficiency for different alkyl groups, including the bulkier O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobG) adduct derived from tobacco-specific nitrosamines. acs.org For example, some variants repair O6-methylguanine much faster than they repair larger adducts. acs.org This suggests that specific polymorphisms could similarly impact the efficiency of O6-ethylguanine repair, thereby influencing individual susceptibility to the mutagenic effects of ethylating agents.

Enzymatic Specificity and Stoichiometric Reaction Kinetics

Base Excision Repair (BER) Pathways and 8-Ethylguanine Derivatives (if applicable)

The Base Excision Repair (BER) pathway is the primary mechanism for repairing small, non-bulky base lesions, such as those arising from oxidation, deamination, and some forms of alkylation. frontiersin.orgnih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. sigmaaldrich.comnih.gov

For C8-adducts like 8-oxoguanine (8-oxoG), a lesion structurally similar to this compound, the BER pathway is critical. nih.govnih.gov The primary enzyme for recognizing 8-oxoG is 8-oxoguanine DNA glycosylase (OGG1). nih.govoup.com It is plausible that this compound, due to its structural distortion at the C8 position, is also recognized and processed by the BER pathway. However, bulky adducts can sometimes stall BER enzymes. While direct evidence for the specific glycosylase that excises this compound is limited, the general function of BER is to handle such base modifications. If the ethyl group at the C8 position is considered a bulky lesion, Nucleotide Excision Repair might also be involved.

Nucleotide Excision Repair (NER) Involvement in Bulky this compound Lesion Processing

Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide variety of bulky, helix-distorting DNA lesions. libretexts.orgnih.gov Research indicates that NER plays a cooperative role in the repair of O6-ethylguanine, particularly when AGT levels are low or when the adduct's bulkiness hinders direct reversal. nih.govscispace.com

Studies in human cells have demonstrated that efficient repair of O6-ethylguanine is dependent on both functional AGT and an active NER pathway. nih.govscispace.com In cells proficient in both pathways, O6-ethylguanine is repaired with a half-life of approximately 8 hours. nih.gov However, in cells with AGT but deficient in NER, the repair is significantly slower (half-life of 43 hours). nih.gov Cells lacking AGT show very little repair, regardless of their NER status. nih.gov This suggests a model where AGT binds to the O6-ethylguanine lesion, and this complex, particularly with a slowly repaired adduct, may act as a signal to recruit the NER machinery. scispace.com This "enhanced-NER" pathway highlights an important crosstalk between direct reversal and excision repair mechanisms. nih.gov

Alkyltransferase-like (ATL) Proteins in O6-Ethylguanine Recognition and Repair Recruitment

Alkyltransferase-like (ATL) proteins are structurally similar to AGT but lack the critical cysteine residue in the active site, rendering them catalytically inactive. nih.govresearchgate.net Instead of directly repairing the lesion, ATL proteins bind with high affinity to O6-alkylguanine adducts. pnas.orgnih.gov This binding action serves to "flag" the damage for removal by other repair pathways, specifically NER. pnas.orgmdpi.com

ATL proteins can bind to a variety of O6-alkylguanines, including those with bulkier alkyl groups that are poor substrates for AGT. pnas.orgmdpi.com By binding to the lesion, ATL proteins can protect the cell from the toxic effects of the adduct and recruit the NER machinery to excise the damaged nucleotide. pnas.orgpnas.org This mechanism represents a novel form of crosstalk between base damage recognition and the NER pathway. nih.govresearchgate.net While ATL proteins have been identified in prokaryotes and lower eukaryotes, they have not been found in higher eukaryotes like humans. nih.govnih.gov

Interplay and Redundancy of DNA Repair Pathways in Mitigating this compound Damage

The cellular response to ethylguanine adducts involves a sophisticated interplay between multiple DNA repair pathways, ensuring genomic integrity. For O6-ethylguanine, there is clear evidence of cooperation between AGT-mediated direct reversal and the NER pathway. nih.govscispace.com AGT provides the first line of defense, but for bulkier ethyl adducts that are repaired slowly, it can also function as a damage sensor to facilitate NER-mediated removal. scispace.com This collaboration ensures that persistent and potentially mutagenic lesions are efficiently cleared.

ATL proteins, in organisms that possess them, add another layer to this interplay by specifically channeling O6-alkylguanine lesions into the NER pathway. nih.govresearchgate.net This is particularly important for adducts that are poorly handled by AGT. mdpi.com

For this compound, the interplay would likely involve BER as the primary pathway, given its role in repairing oxidized C8-guanine adducts. nih.gov The bulkiness of the ethyl group might also trigger the involvement of the NER pathway, representing a point of overlap and potential redundancy between these two excision repair systems to handle a single type of lesion. The coordination between these pathways is crucial for preventing the fixation of mutations that can arise from DNA damage. nih.gov

Repair Kinetics of this compound Adducts in Different DNA Contexts and Cellular Compartments

The rate at which this compound (8-EtG) lesions are repaired is not uniform throughout the genome. It is significantly influenced by the local DNA sequence context, the transcriptional activity of the gene where the adduct is located, and the cellular compartment—namely, the nucleus versus the mitochondria. The efficiency and kinetics of repair are critical determinants of the mutagenic potential of this adduct.

Research indicates that the repair of O-alkylated guanine adducts can be influenced by the surrounding nucleotide sequence. However, in vitro studies using recombinant human O6-alkylguanine-DNA alkyltransferase (AGT) to repair 8-EtG within various double-stranded oligodeoxynucleotides found that the repair rate constant was not significantly dependent on the flanking nucleotide sequences. nih.govpsu.edu The binding of the AGT protein to DNA appears to be largely non-specific, driven primarily by ionic interactions rather than recognition of a particular sequence context. nih.govpsu.edu This suggests that, at least for the direct reversal pathway mediated by AGT, the immediate sequence environment may play a minor role in the kinetics of 8-EtG repair. nih.gov

In contrast to the local sequence, the broader chromatin context and transcriptional status of a gene have a more pronounced effect on repair kinetics. Studies on other O-alkylguanine adducts have shown that repair rates can be significantly faster in actively transcribed genes compared to non-transcribed regions. nih.gov For instance, the removal of O6-ethylguanine was found to be approximately 20 times faster in active genes like H-ras and β-actin compared to bulk DNA or an inactive gene. nih.gov This phenomenon, known as transcription-coupled repair (TCR), a sub-pathway of nucleotide excision repair (NER), preferentially directs repair machinery to the transcribed strand of active genes, ensuring the rapid removal of lesions that could impede transcription. While AGT is a primary repair protein, studies have shown that efficient removal of O6-ethylguanine relies on the cooperation between AGT and the NER pathway. scispace.comnih.gov In human cells proficient in both AGT and NER, the half-life of O6-ethylguanine was about 8 hours. nih.gov However, in cells lacking NER activity but expressing AGT, the repair was much slower, with the half-life increasing to 43 hours. nih.gov This highlights the importance of the genomic location and transcriptional activity in determining repair speed.

Specifically for alkylated bases, the primary nuclear repair protein, AGT, is responsible for the direct and error-free removal of the ethyl group from O6-ethylguanine. mdpi.com However, the presence and activity of an equivalent robust direct reversal system in mitochondria are debated. Some studies have reported enzymatic removal of O6-ethylguanine from mitochondrial DNA (mtDNA), but the efficiency appears to be significantly lower than in the nucleus. researchgate.netuliege.be For example, the initial rate of O6-EtG elimination from nuclear DNA in rat liver is 8 to 9 times faster than in other tissues like the brain or mammary gland. nih.gov This tissue-specific difference in nuclear repair capacity underscores the variability in repair kinetics. Given that the mitochondrial repair toolkit is more limited, damage to mtDNA, including 8-EtG adducts, is likely to persist for longer periods. mdpi.com In Syrian golden hamsters, about 30% of initially formed O6-ethylguanine adducts were still present in the nuclear DNA of spermatogonial cells four days after exposure, indicating a limited repair capacity even in the nucleus of certain cell types. nih.govaopwiki.org This persistence is expected to be even greater in mitochondria, increasing the risk of mutations in the mitochondrial genome. mdpi.com

Table 1: Repair Kinetics of O-ethylguanine in Different Cellular Contexts

Cell/Tissue Type Cellular Compartment Repair Pathway(s) Half-life (t½) of O6-Ethylguanine Reference
Human Lymphoblasts Nucleus AGT and NER Proficient ~8 hours nih.gov
Human Lymphoblasts Nucleus AGT Proficient, NER Deficient ~43 hours nih.gov
Human Lymphoblasts Nucleus AGT Deficient >53 hours nih.gov
Rat Liver Nucleus AGT and other pathways ~6 hours nih.gov
Rat Mammary Gland Nucleus AGT and other pathways ~48 hours nih.gov
Rat Brain Nucleus AGT and other pathways ~52 hours nih.gov
Hamster Spermatogonia Nucleus Endogenous repair pathways ~70% repaired in 4 days nih.gov

Table of Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 123635
Guanine 764
O6-alkylguanine-DNA alkyltransferase (AGT) 4037
N-ethyl-N-nitrosourea (ENU) 3306
Diethylnitrosamine (DEN) 5922
7-ethylguanine (B95958) 10839
3-ethyladenine 73356

Interactions of 8 Ethylguanine with Dna Polymerases and Translesion Synthesis Tls

Replicative DNA Polymerase Bypass Efficiency and Specificity at 8-Ethylguanine Sites

High-fidelity replicative DNA polymerases, such as DNA polymerase α (Pol α), δ (Pol δ), and ε (Pol ε), are responsible for the bulk of DNA synthesis during replication. These enzymes possess a highly constrained active site and proofreading capabilities that ensure accurate replication of the genome. However, these features also make them sensitive to structural anomalies in the DNA template, such as base adducts.

Adducts at the guanine (B1146940) base, particularly those that protrude into the minor groove of the DNA helix like N2-EtG, can act as strong blocks to replicative polymerases. nih.govacs.orgnih.gov For instance, N2-EtG has been shown to significantly block polymerization by human Pol α. nih.govacs.org This blockage is thought to arise from steric hindrance in the polymerase active site, which employs a "minor groove checking" mechanism to ensure correct base pairing. nih.govnih.gov Similarly, C8-guanine adducts can also impede high-fidelity polymerases. researchgate.net Studies on the related oxidative lesion, 8-oxoG, show that while it does not cause a complete block, it significantly slows down replicative polymerases like Pol δ and Pol ε. mdpi.comnih.govpnas.org These polymerases are prone to mis-inserting adenine (B156593) (A) opposite 8-oxoG and preferentially extending the resulting A:8-oxoG mispair, which can lead to G:C to T:A transversion mutations. mdpi.compnas.org Given these findings, it is highly probable that this compound also acts as a significant impediment to replicative polymerases, likely reducing the efficiency of DNA synthesis and potentially stalling the replication fork.

Translesion Synthesis by Specialized DNA Polymerases

To overcome replication blocks at sites of DNA damage, cells employ a fleet of specialized DNA polymerases capable of translesion synthesis (TLS). These polymerases, primarily from the Y-family (Pol η, Pol ι, Pol κ) and B-family (Pol ζ), have more open and flexible active sites that can accommodate distorted DNA templates. nih.govacs.org They act as "inserters," placing a nucleotide opposite the lesion, or as "extenders," continuing synthesis from the newly inserted base. pnas.org The bypass of guanine adducts is a key function of these TLS polymerases. nih.govmdpi.com

Bypass Mechanisms of Human DNA Polymerase ι (Pol ι) for N2-Ethylguanine

Human DNA polymerase ι (Pol ι) is a unique member of the Y-family of polymerases that plays a significant role in the bypass of various DNA lesions, including those at the N2 position of guanine. nih.govacs.orgibb.waw.pl Unlike replicative polymerases that are strongly blocked by N2-EtG, Pol ι can catalyze bypass of this adduct. nih.gov The mechanism employed by Pol ι is distinct from the canonical Watson-Crick base pairing used by high-fidelity polymerases. nih.gov Kinetic studies have shown that Pol ι can bypass N2-EtG, and this ability is influenced by the presence of metal ions like Mg2+ or Mn2+. nih.gov It has been proposed that Pol ι acts as the primary inserter polymerase for certain minor groove adducts, with another polymerase like Pol κ potentially handling the subsequent extension step. ibb.waw.plresearchgate.net

The ability of Pol ι to bypass purine (B94841) adducts is rooted in its unique structural capacity to utilize non-canonical base pairing. Instead of relying on Watson-Crick geometry, Pol ι's active site promotes a conformational change in the template purine from the typical anti to the syn conformation. nih.gov This rotation allows the purine to present its Hoogsteen edge for hydrogen bonding with the incoming nucleotide. nih.gov

In the case of an N2-EtG lesion, this anti-to-syn rotation repositions the bulky ethyl group from the sterically crowded minor groove into the more spacious major groove. nih.govnih.gov This clears the way for an incoming deoxycytidine triphosphate (dCTP) to form Hoogsteen hydrogen bonds with the adducted guanine, facilitating its incorporation opposite the lesion. nih.gov This mechanism, where the polymerase active site accommodates the lesion by flipping the base, is a hallmark of Pol ι and explains its specialized ability to replicate past purine bases with minor groove adducts or other modifications that disrupt normal Watson-Crick pairing. nih.gov This Hoogsteen-dependent mechanism has also been observed in the bypass of other lesions by Pol ι. nih.gov

Contributions of DNA Polymerase η (Pol η) and DNA Polymerase κ (Pol κ) to this compound Bypass

While direct studies on 8-EtG are scarce, the roles of Pol η and Pol κ in bypassing analogous lesions like 8-oxoG and N2-EtG have been well-characterized, providing strong indications of their potential involvement in 8-EtG bypass.

DNA Polymerase η (Pol η): Pol η is known for its critical role in the error-free bypass of UV-induced thymine (B56734) dimers. pnas.org It also demonstrates significant activity on other lesions. Research shows that Pol η can efficiently and accurately bypass the N2-EtG lesion, in stark contrast to the replicative Pol α, which is blocked by it. acs.org Furthermore, numerous studies have established that Pol η bypasses 8-oxoG. nih.govnih.govnih.gov Yeast Pol η is particularly efficient and accurate, preferentially inserting the correct nucleotide, cytosine (C), opposite 8-oxoG. pnas.orgnih.gov Human Pol η also bypasses 8-oxoG, although some studies suggest it may be less accurate than its yeast counterpart. pnas.orgnih.gov Given its proficiency with both N2- and C8-guanine adducts, Pol η is a strong candidate for participating in the error-free bypass of 8-EtG in vivo. acs.orgnih.gov

DNA Polymerase κ (Pol κ): Pol κ is another key Y-family polymerase involved in TLS. It is particularly adept at bypassing bulky adducts located in the minor groove of DNA. nih.govacs.org Like Pol ι and Pol η, Pol κ can bypass the replication-blocking N2-EtG adduct. nih.gov Studies have also shown that Pol κ readily bypasses 8-oxoG, although often in an error-prone manner by preferentially inserting adenine (A). pnas.orgresearchgate.netoup.com Interestingly, Pol κ often functions as an "extender" polymerase, proficiently continuing synthesis from nucleotides inserted opposite lesions by other polymerases, such as Pol δ. pnas.org This suggests a two-polymerase model for lesion bypass, where one enzyme inserts the nucleotide and Pol κ extends the chain. Therefore, Pol κ could contribute to 8-EtG bypass either by directly inserting a nucleotide (likely with low fidelity) or by extending a base pair formed by another polymerase. pnas.orgnih.gov

Fidelity of Nucleotide Incorporation Opposite this compound Adducts by TLS Polymerases

The fidelity of TLS polymerases when encountering a DNA lesion is a critical determinant of whether the bypass is error-free or mutagenic. The choice of the inserted nucleotide depends on the specific polymerase, the nature of the lesion, and the surrounding DNA sequence. Based on data from analogous lesions, the following trends can be predicted for 8-EtG:

Human DNA Polymerase ι (Pol ι): When bypassing N2-EtG, Pol ι inserts the correct nucleotide, dCTP, with a preference over incorrect nucleotides. nih.gov However, its fidelity can be influenced by the activating metal ion present; for example, Mn2+ can decrease fidelity compared to Mg2+. nih.govnih.gov When encountering 8-oxoG, Pol ι also maintains a preference for inserting the correct dC, in contrast to other polymerases that favor misinserting dA. pnas.org

Human DNA Polymerase η (Pol η): Pol η exhibits high fidelity when bypassing N2-EtG, strongly favoring the insertion of Cytosine. acs.org Its accuracy is also high when bypassing 8-oxoG, where it preferentially incorporates C over A, thereby promoting error-free repair. pnas.orgresearchgate.netduke.edu

Human DNA Polymerase κ (Pol κ): In contrast to Pol ι and Pol η, Pol κ tends to be more error-prone at guanine adducts. During N2-EtG bypass, it demonstrates relatively high-fidelity when Mg2+ is the activating ion. nih.gov However, when bypassing 8-oxoG, Pol κ preferentially inserts dA opposite the lesion, a mutagenic event. pnas.orgoup.com This is because its active site favors accommodating the 8-oxoG lesion in the syn conformation, which readily pairs with adenine. researchgate.net

The table below summarizes the kinetic parameters for nucleotide incorporation opposite 8-oxoG by various human Y-family polymerases, illustrating their differing efficiencies and fidelities.

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation opposite 8-oxoG This table is interactive. Click on headers to sort.

DNA Polymerase Incoming Nucleotide kcat (min-1) Km (μM) Efficiency (kcat/Km) Fidelity (vs. dCTP) Source
Pol η dCTP 0.52 1.0 0.52 1 (Correct) mdpi.com
dATP 0.15 1.0 0.15 3.5-fold lower mdpi.com
Pol κ dCTP - - 0.0019 1 (Correct) acs.org
dATP - - 0.0042 2.2-fold higher acs.org
Pol ι dCTP - - 0.00078 1 (Correct) acs.org

Note: Data is derived from studies on the analogous lesion 8-oxo-guanine (8-oxoG) to infer potential behavior with this compound. Fidelity is calculated as (Efficiency_correct / Efficiency_incorrect). A higher value indicates higher fidelity. Data for Pol κ and Pol ι efficiency from acs.org are relative values.

Impact of DNA Polymerase Variants on this compound Lesion Bypass

Genetic variations (polymorphisms) in the genes encoding TLS polymerases can alter their enzymatic activity, fidelity, and ability to bypass lesions. These changes can have significant biological consequences, potentially modulating an individual's susceptibility to cancer.

Studies on variants of human Pol ι have revealed significant effects on TLS. For example:

The Δ1-25 variant , an N-terminal truncation, shows increased polymerase activity in the presence of Mg2+ but not Mn2+. acs.org

The R96G variant exhibits severely impaired polymerase activity and reduced bypass efficiency for lesions like N2-EtG and 8-oxoG. acs.org

For human Pol η , a variant known as S62G has been shown to be a more catalytically active enzyme than the wild-type. This mutant exhibits a higher capacity to bypass DNA lesions, including 8-oxoG.

These findings demonstrate that single amino acid changes can profoundly impact the function of TLS polymerases. Such variants could alter the efficiency and accuracy of 8-EtG bypass in individuals, thereby influencing the mutagenic outcome of exposure to agents that form this adduct.

Advanced Analytical Methodologies for Research on 8 Ethylguanine

Development and Application of Mass Spectrometry-Based Methods for 8-Ethylguanine Quantification

Mass spectrometry (MS) has become the cornerstone for the analysis of DNA adducts due to its superior selectivity, sensitivity, accuracy, and reproducibility. researchgate.net When coupled with chromatographic separation techniques, MS allows for the unequivocal identification and quantification of specific adducts, even within complex biological matrices.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) and Nanoelectrospray-High Resolution Tandem Mass Spectrometry (LC-NSI-HRMS/MS-SRM)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of ethylated guanine (B1146940) adducts. oup.com In this approach, DNA is first hydrolyzed to release the adducted bases or nucleosides. The hydrolysate is then injected into a liquid chromatograph, which separates the components of the mixture. The separated components are then introduced into a mass spectrometer for detection.

A typical LC-MS/MS method for a related compound, N7-ethylguanine, involves online enrichment techniques and the use of a stable isotope-labeled internal standard, such as ¹⁵N₅-N7-EtG, to ensure accurate quantification. oup.com The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of the adduct, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. For N7-ethylguanine, this transition is often from m/z 180 to the protonated guanine base at m/z 152. hhearprogram.orgnih.gov This high specificity allows for detection limits in the low picogram per milliliter range. oup.com

Further enhancements in sensitivity and specificity have been achieved with the development of liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry with selected reaction monitoring (LC-NSI-HRMS/MS-SRM). dntb.gov.uaoup.comresearchgate.net This method utilizes nano-flow liquid chromatography for improved separation and nanoelectrospray ionization for more efficient ion generation from small sample volumes. The use of a high-resolution mass spectrometer allows for the measurement of ions with high mass accuracy, which significantly increases the confidence in adduct identification and reduces interferences. frontiersin.orgre-place.be For the analysis of 7-ethylguanine (B95958) in leukocyte DNA, a detection limit of approximately 10 attomoles (amol) on-column has been reported using this technique. dntb.gov.uaoup.comresearchgate.net

Table 1: Key Parameters in LC-MS/MS Methods for Ethylated Guanine Analysis

ParameterDescriptionExample (for N7-Ethylguanine)Reference
Chromatography Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC)Purospher STAR RP-18 column with a gradient of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer. hhearprogram.org
Ionization Electrospray Ionization (ESI) or Nanoelectrospray Ionization (NSI)Positive ionization mode. hhearprogram.orgdntb.gov.ua
Mass Analysis Tandem Mass Spectrometry (MS/MS) or High-Resolution Tandem Mass Spectrometry (HRMS/MS)Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). hhearprogram.orgdntb.gov.ua
Precursor Ion Protonated molecule of the analyte, [M+H]⁺.m/z 180 hhearprogram.orgdntb.gov.ua
Product Ion Characteristic fragment ion, typically the protonated guanine base, [B+H]⁺.m/z 152 hhearprogram.orgdntb.gov.ua
Internal Standard Stable isotope-labeled analogue of the analyte.¹⁵N₅-N7-Ethylguanine (m/z 185 → 157) hhearprogram.orgdntb.gov.ua
Detection Limit The lowest amount of analyte that can be reliably detected.0.59 pg/ml (LC/MS/MS); ~10 amol (LC-NSI-HRMS/MS-SRM) oup.comdntb.gov.ua

Gas Chromatography–Mass Spectrometry (GC-MS) Considerations and Artifact Mitigation

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of DNA adducts. oup.comnih.gov However, its application to non-volatile and thermally labile compounds like this compound requires chemical derivatization to increase their volatility and thermal stability. oup.com This derivatization step, often silylation, can be a source of analytical challenges.

A significant concern with GC-MS analysis of modified bases is the potential for artifactual oxidation during the derivatization process. researchgate.net For example, it has been shown that guanine can be oxidized to 8-oxo-7,8-dihydroguanine during silylation, leading to an overestimation of the latter. researchgate.net While this has been specifically documented for oxidative adducts, it highlights the critical need to carefully validate derivatization procedures for any adduct, including this compound, to prevent the introduction of artifacts. Strategies to mitigate this include using milder derivatization reagents and carefully controlling reaction conditions. Due to these complexities and the high sensitivity and specificity of modern LC-MS methods, GC-MS is now less commonly used for the analysis of nucleobase adducts. oup.com

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry is the gold standard for the absolute quantification of DNA adducts. researchgate.nettera.org This method relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest (e.g., ¹³C, ¹⁵N, or deuterium-labeled this compound) to the sample at the earliest stage of analysis. researchgate.netoup.com

This internal standard behaves almost identically to the unlabeled analyte throughout the entire analytical procedure, including extraction, purification, derivatization (if any), and ionization. researchgate.net Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, compensating for variations in sample recovery and matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. researchgate.netoup.com The use of stable isotope-labeled standards is a critical component of high-quality LC-MS/MS and GC-MS methods for DNA adduct analysis. oup.comtera.org

Methodological Challenges and Strategies for Ensuring Analytical Accuracy in this compound Research

The pursuit of accurate and reliable data in this compound research is faced with several methodological hurdles. A primary challenge is the extremely low concentration at which these adducts are typically found in biological systems, often in the range of one adduct per 10⁸ normal nucleotides. researchgate.net This necessitates analytical methods with exceptional sensitivity.

A major source of inaccuracy is the presence of interfering substances from the complex biological matrix (e.g., urine, DNA hydrolysates). oup.comnih.gov These interferences can co-elute with the analyte during chromatography, leading to inaccurate quantification. researchgate.net Furthermore, matrix components can cause ion suppression or enhancement in the electrospray source of a mass spectrometer, leading to under- or overestimation of the adduct concentration. oup.comnih.gov Strategies to overcome these challenges include:

Thorough Sample Purification: Extensive sample cleanup using techniques like solid-phase extraction (SPE) or immunoaffinity chromatography is crucial to remove interfering matrix components. psu.edunih.gov Multi-step SPE protocols may be required to isolate a broad range of adducts. nih.gov

High-Resolution Chromatography: The use of UHPLC with long gradients can improve the separation of the analyte from interfering compounds. frontiersin.org

High-Resolution Mass Spectrometry: HRMS provides the mass accuracy needed to distinguish the analyte from isobaric interferences (compounds with the same nominal mass). frontiersin.orgre-place.be

Another significant challenge is the potential for the artifactual formation of adducts during sample preparation and DNA isolation. mdpi.com For instance, oxidative damage can be introduced into DNA during extraction procedures. mdpi.com It is therefore essential to use validated protocols that minimize such artifacts.

To ensure the highest level of analytical accuracy, the following strategies are indispensable:

Use of Isotope Dilution: As discussed, the use of a stable isotope-labeled internal standard is the most effective way to correct for sample loss and matrix effects. researchgate.nettera.org

Method Validation: All analytical methods must be rigorously validated for parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). hhearprogram.org

Confirmation of Analyte Identity: In mass spectrometry, monitoring multiple specific fragment ions (in MRM) or obtaining high-resolution mass spectra of both the precursor and product ions provides high confidence in the identity of the detected adduct. nih.gov

By acknowledging these challenges and implementing robust analytical strategies, researchers can generate high-quality, reliable data on the levels and biological significance of this compound.

Synthetic Methodologies and Chemical Biology Approaches for 8 Ethylguanine Studies

Chemical Synthesis of 8-Ethylguanine and its Analogues for Research Applications

The generation of this compound and its structural analogues for research purposes is foundational to studying its biological effects. Various synthetic strategies have been developed to produce these compounds, often starting from guanine (B1146940) precursors.

A direct method for synthesizing N7-alkylated guanines, including N7-ethylguanine, involves the reaction of 2'-deoxyguanosine (B1662781) with an alkylating agent like iodoethane (B44018) in a solvent such as dimethylacetamide or dimethyl sulfoxide. google.com This approach allows for the direct ethylation of the guanine base.

More general methods for creating 8-substituted guanines can also be adapted. One such strategy involves a phosphorus(III)-mediated cyclization of 4-acylamino-5-nitrosopyrimidines, which serves as a key step in forming the imidazole (B134444) ring of the purine (B94841) structure. nih.gov While not specific to this compound, this methodology is versatile for producing a range of 8-substituted analogues.

The synthesis of analogues often involves starting with modified purines. For example, N-9 substituted 8-oxoguanines can be synthesized from 2-amino-6-chloropurine, which first undergoes N-9 alkylation, followed by C-8 bromination, and finally hydrolysis to yield the 8-oxo- product. mdpi.com Similarly, analogues like 8-ethynylguanine have been prepared using Sonogashira cross-coupling reactions on halogenated guanine precursors. researchgate.net These synthetic routes provide access to a diverse library of 8-substituted guanine derivatives, which are instrumental in structure-activity relationship studies and for probing biological systems.

Table 1: Selected Synthetic Routes for 8-Guanine Derivatives

Starting Material Reagents/Reaction Type Product Reference
2'-Deoxyguanosine Iodoethane, Dimethylacetamide N7-Ethylguanine google.com
4-Acylamino-5-nitrosopyrimidines Phosphorus(III)-mediated cyclization 8-Substituted Guanines nih.gov
2-Amino-6-chloropurine 1. N-alkylation, 2. C-8 bromination, 3. Hydrolysis N-9 Alkylated 8-Oxoguanines mdpi.com

Site-Specific Incorporation of this compound into Oligonucleotides and Genomic DNA

To investigate the precise biological consequences of an this compound lesion within a DNA sequence, it is essential to incorporate it at a specific site. The predominant method for this is solid-phase phosphoramidite (B1245037) chemistry. nih.govnih.gov This technique allows for the step-by-step synthesis of a custom DNA oligonucleotide, incorporating the modified base at any desired position.

The process requires the chemical synthesis of an this compound-2'-deoxynucleoside phosphoramidite. This phosphoramidite building block is then used in an automated DNA synthesizer. psu.edu During the synthesis cycle, the 8-EtG phosphoramidite is coupled to the growing oligonucleotide chain at the designated position. google.com Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed, yielding a purified DNA strand containing a single, site-specific this compound adduct. nih.gov

This approach has been successfully used not only for this compound but also for a wide range of other C8-guanine adducts like 8-methylguanine (B1496458) and 8-oxoguanine, as well as N2-ethylguanine. nih.govnih.govnih.govnih.gov The resulting oligonucleotides are invaluable substrates for a variety of biochemical and structural studies, including DNA replication fidelity, transcription bypass, and DNA repair enzyme kinetics. nih.gov

Preparation of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled versions of this compound are critical tools for mechanistic studies, particularly those employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Stable isotopes like ¹⁵N, ¹³C, and ²H (deuterium), or radioactive isotopes like ³H, serve as tracers that allow for the unambiguous detection and quantification of the adduct and its metabolites.

A common strategy for preparing ¹⁵N-labeled this compound is to start with an isotopically enriched precursor, such as ¹⁵N₅-labeled 2'-deoxyguanosine. oup.com This precursor is then reacted with an ethylating agent, for example dimethylsulfate, in a suitable solvent like N,N-dimethylacetamide to produce ¹⁵N₅-N7-ethylguanine. oup.com This method ensures that all five nitrogen atoms in the guanine ring system are labeled. Such standards are essential for isotope-dilution mass spectrometry, which enables highly accurate quantification of 8-EtG in biological samples. oup.com

General methods for introducing isotopes into the purine scaffold are also well-established. For instance, ¹⁵N can be incorporated by using ¹⁵N-labeled reagents like [¹⁵N]NaNO₂ or [¹⁵N]NH₄Cl at specific steps during the de novo synthesis of the purine ring system. umich.edunih.govalfa-chemistry.com Similarly, ¹³C can be introduced at the C8 position using precursors like [¹³C]sodium ethyl xanthate. umich.edunih.gov For radioactive labeling, enzymatic methods have been used to synthesize DNA containing [³H]-labeled O⁶-ethylguanine, a structural isomer of 8-EtG, demonstrating the feasibility of incorporating tritium (B154650) for detection by scintillation counting or autoradiography. nih.govoup.com

Table 2: Examples of Isotopic Labeling Strategies for Guanine Derivatives

Isotope Labeling Method Precursor/Reagent Application Reference
¹⁵N₅ Alkylation of labeled precursor ¹⁵N₅-dG, Dimethylsulfate Mass Spectrometry Internal Standard oup.com
¹⁵N De novo synthesis [¹⁵N]NaNO₂, [¹⁵N]NH₄Cl NMR, Mass Spectrometry umich.edunih.gov
¹³C De novo synthesis [¹³C]sodium ethyl xanthate NMR Spectroscopy umich.edunih.gov

Synthesis of this compound Derivatives as Probes for DNA Repair Enzyme Activity and Specificity

To study the enzymes that recognize and repair this compound, specialized molecular probes are synthesized. These probes are typically derivatives of 8-EtG-containing oligonucleotides designed to report on enzyme activity.

A common approach is to synthesize an oligonucleotide substrate containing a site-specific 8-EtG lesion and a radioactive label, such as ³²P at the 5'-end. nih.gov When this substrate is incubated with a cell extract or a purified DNA glycosylase, the enzyme recognizes and excises the 8-EtG base. The resulting abasic site can then be cleaved, and the shorter, radiolabeled DNA fragment can be separated from the full-length substrate by gel electrophoresis and quantified. This provides a direct measure of the enzyme's excision activity. This assay principle has been widely used to study the activity of enzymes like 8-oxoguanine DNA glycosylase (OGG1) and the AlkA protein on various damaged bases. nih.govnih.govbiorxiv.org

The specificity of DNA repair enzymes can be investigated by synthesizing a panel of substrates containing different 8-substituted guanine analogues (e.g., 8-methylguanine, 8-aminoguanine, 8-oxoguanine) or by varying the base opposite the lesion. nih.govnih.gov By comparing the repair rates for these different substrates, researchers can map the substrate specificity of an enzyme. For example, studies have shown that the activity of the E. coli AlkA protein on 8-methylguanine varies significantly depending on the identity of the opposing base. nih.gov

Furthermore, fluorescent derivatives can be created to develop non-radioactive assays. This involves attaching a fluorescent reporter molecule to the 8-EtG nucleoside or the oligonucleotide. nih.gov Changes in the fluorescence signal upon enzyme binding or cleavage can be used to monitor the repair process in real-time. These advanced probes are essential for high-throughput screening of repair enzyme inhibitors and for detailed mechanistic studies of DNA repair pathways.

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 123896
Guanine 764
2'-Deoxyguanosine 637545
Iodoethane 7847
Dimethylacetamide 658
Dimethyl sulfoxide 679
2-Amino-6-chloropurine 667520
8-Oxoguanine 6992348
8-Ethynylguanine 53388703
Adenosine 60961
8-Methylguanine 114781
N2-Ethylguanine 145927
O6-Ethylguanine 123631
8-Aminoguanine 145089
Cytosine 597

Structural and Biophysical Characterization of 8 Ethylguanine Modified Nucleic Acids

Molecular Dynamics Simulations of DNA Duplexes Containing 8-Ethylguanine

Molecular dynamics (MD) simulations are powerful computational tools used to model the conformational dynamics of biomolecules, including DNA. While direct MD simulation studies specifically on this compound are not extensively documented in the provided search results, inferences can be drawn from studies on similar C8-substituted guanine (B1146940) adducts and other alkylated guanines.

For instance, MD simulations of DNA duplexes containing the C8-linked adduct of ochratoxin A (OT-G) have revealed that the bulky adduct can adopt several conformations, including major groove (B-type), wedge (W), and stacked (S) conformers. nih.gov The stability and structural features of these conformers are influenced by the opposing base, the ionization state of the adduct, and the flanking sequence. nih.gov These simulations suggest that a bulky group at the C8 position can cause significant local distortions in the DNA duplex. nih.gov

Extending these principles to this compound, it is plausible that MD simulations would reveal:

Local Conformational Changes: The ethyl group at the C8 position, located in the major groove of B-DNA, would likely induce localized changes in the sugar-phosphate backbone and base pair parameters.

Conformational Heterogeneity: Similar to other bulky adducts, 8-EtG in a DNA duplex might exist in multiple conformational states, with the energetic landscape being influenced by the surrounding sequence and environmental factors. acs.org

Impact on Stability: The presence of the ethyl group could either stabilize or destabilize the duplex depending on its interactions with neighboring bases and the backbone. Studies on 8-aminoguanine, for example, have shown that the substituent at the C8 position can stabilize DNA triplexes. researchgate.net

Table 1: Inferred Effects of this compound on DNA Duplexes from MD Simulations of Similar Adducts
PropertyObservation from Similar AdductsInferred Implication for this compoundReference
ConformationBulky C8 adducts can adopt multiple conformers (B-type, Wedge, Stacked).8-EtG likely introduces conformational heterogeneity in the DNA duplex. nih.gov
Base PairingO6-EtG:C pairs adopt a wobble conformation with two hydrogen bonds.8-EtG may alter standard Watson-Crick base pairing geometry. psu.edu
Helical StructureThe orientation of the ethyl group in O6-EtG can cause significant unwinding of the DNA helix.The ethyl group of 8-EtG is expected to cause local distortions in the DNA helix. psu.edu
StabilitySubstituents at the C8 position can influence duplex and triplex stability.The impact on stability will depend on the specific interactions of the ethyl group. researchgate.net

Crystallographic and NMR Spectroscopic Studies of DNA Polymerase-8-Ethylguanine Adduct Complexes

While specific crystallographic or NMR studies on DNA polymerase complexes with this compound were not found, extensive research on other guanine adducts provides a framework for understanding these interactions.

Crystallographic studies of DNA polymerase η (Pol η) with DNA containing a phenanthriplatin-dG adduct have been particularly insightful. nih.govsandiego.eduresearchgate.net These studies revealed that the bulky adduct can be accommodated in the active site of the polymerase, although it can inhibit the enzyme. nih.govsandiego.eduresearchgate.net A crystal structure of a related platinum complex with 9-ethylguanine (B105967) confirmed that strong noncovalent interactions can dictate the orientation of the adduct. nih.gov This suggests that a polymerase's active site architecture would play a crucial role in positioning the this compound lesion for either bypass or stalling.

NMR and crystallographic studies on N2-ethylguanine (N2-EtG), an adduct where the ethyl group is in the minor groove, have shown that DNA polymerase ι (pol ι) can bypass this lesion. nih.gov The polymerase achieves this by rotating the adducted base from the anti to the syn conformation, allowing for Hoogsteen base pairing with an incoming nucleotide. nih.gov This demonstrates the conformational flexibility that polymerases can employ to handle adducted bases.

For this compound, which places the ethyl group in the major groove, it is likely that different polymerases would interact with it in distinct ways:

Replicative Polymerases: These enzymes have tight active sites and are often blocked by bulky adducts. nih.gov The ethyl group of 8-EtG would likely cause a steric clash, leading to replication stalling.

Translesion Synthesis (TLS) Polymerases: Y-family polymerases like Pol η and Pol ι have more open and flexible active sites that can accommodate bulky lesions. nih.govsandiego.edunih.gov It is plausible that a TLS polymerase could accommodate the this compound adduct, potentially through conformational adjustments of the polymerase, the DNA, or the adducted base itself.

Table 2: Insights from Structural Studies of Polymerase-Adduct Complexes
Adduct StudiedTechniqueKey FindingPotential Relevance to this compoundReference
Phenanthriplatin-dGX-ray CrystallographyPol η accommodates the bulky adduct in its active site.TLS polymerases may accommodate the 8-EtG adduct. nih.govsandiego.eduresearchgate.net
N2-ethylguanineX-ray CrystallographyPol ι rotates the adducted base to the syn conformation for bypass.Polymerases may use conformational changes to bypass 8-EtG. nih.gov
9-ethylguanine (in a platinum complex)X-ray CrystallographyNoncovalent interactions can override the intrinsic orientational preference of the adduct.The polymerase active site environment will influence the conformation of the 8-EtG adduct. nih.gov

Spectroscopic Analysis of Conformational Dynamics in this compound-Modified DNA

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are invaluable for probing the conformational dynamics of modified DNA.

NMR studies on O6-ethylguanine-containing DNA duplexes have demonstrated that the ethylated guanine forms a wobble base pair with cytosine. psu.eduosti.gov These studies could detect specific Nuclear Overhauser Effects (NOEs) that defined the conformation of the ethyl group and the altered hydrogen bonding pattern. osti.gov Similar NMR experiments on an this compound-modified duplex would be expected to reveal detailed information about the local structure, including the orientation of the ethyl group in the major groove and its effect on the sugar-phosphate backbone and neighboring base pairs.

Single-molecule Förster Resonance Energy Transfer (smFRET) is another powerful technique for studying conformational dynamics. biorxiv.org While not directly applied to this compound in the provided results, smFRET could be used to monitor the conformational fluctuations of an 8-EtG-containing DNA duplex in real-time, providing insights into its flexibility and the potential existence of multiple conformational states. osti.govrsc.org

Impact of the Ethyl Group on Intramolecular Hydrogen Bonding and Base Stacking in DNA

The ethyl group at the C8 position of guanine is expected to have a significant impact on both hydrogen bonding and base stacking within the DNA duplex.

Comparative Molecular Analysis of 8 Ethylguanine with Other Alkylated Guanine Adducts

Mutagenic Potency and Specificity: 8-Ethylguanine vs. O6-Methylguanine

O6-methylguanine (O6-MeG) is a highly mutagenic lesion that primarily arises from exposure to methylating agents. pnas.orgoup.com Its mutagenicity stems from its ability to mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. pnas.orgoup.com The mutagenic potential of O6-MeG is significant, with DNA polymerases inserting thymine opposite the lesion with an efficiency similar to the correct insertion of cytosine. pnas.org Although O6-alkylation of guanine (B1146940) is a primary driver of mutations, the size of the alkyl group can influence mutagenicity, with larger groups generally being more mutagenic. aopwiki.org

In contrast to the well-characterized mutagenicity of O6-MeG, the specific mutagenic potency of this compound is less defined in comparative studies. However, research on similar adducts provides some insights. For instance, O6-ethylguanine (O6-EtG) has been shown to be a highly instructional lesion that directs the incorporation of thymine. oup.com Studies in Escherichia coli have demonstrated that O6-EtG is mutagenic, though its potency can be influenced by the activity of DNA repair systems. oup.com For example, in repair-proficient E. coli, O6-EtG was found to be less mutagenic than O4-methylthymine (m4T) but more so than O6-MeG when present in double-stranded plasmids. oup.com This suggests that the ethyl group at the O6 position is a potent mutagenic lesion, and by extension, ethylation at other positions, such as C8, may also contribute to mutagenesis.

The mutagenic specificity of these adducts also differs. O6-MeG almost exclusively induces G:C to A:T transitions. pnas.org In contrast, larger adducts like O6-ethylguanine and O6-benzylguanine can induce both targeted and semi-targeted base substitutions. nih.gov

Table 1: Comparative Mutagenicity of Alkylated Guanine Adducts

AdductPrimary Mutational SignatureFactors Influencing Potency
This compound Not definitively established in comparative studies.Likely influenced by the specific DNA polymerase involved and the efficiency of its repair.
O6-Methylguanine G:C → A:T transitions. pnas.orgoup.comRepair by O6-methylguanine-DNA methyltransferase (MGMT), efficiency of DNA polymerase bypass. nih.govacs.org
O6-Ethylguanine Primarily G:C → A:T transitions. oup.comRepair efficiency, which can be slower than for O6-MeG. nih.gov

Differential Repair Pathways and Efficiencies for N7-Ethylguanine, O6-Ethylguanine, and N2-Ethylguanine

The cellular response to alkylated guanine adducts involves a variety of DNA repair pathways, and the efficiency of these pathways is highly dependent on the specific adduct.

N7-Ethylguanine (N7-EtG): This is often the most abundant ethylated guanine adduct formed. However, it is generally considered to be a minor contributor to mutagenesis as it is typically bypassed by DNA polymerases without error. aopwiki.org The primary repair pathway for N7-EtG is base excision repair (BER). This process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site that is subsequently processed by other BER enzymes.

O6-Ethylguanine (O6-EtG): This adduct is a highly mutagenic lesion and is primarily repaired by the suicide enzyme O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). nih.govnih.gov This protein directly transfers the ethyl group from the O6 position of guanine to a cysteine residue within its own active site, thereby inactivating the protein. uliege.be The efficiency of this repair is crucial in mitigating the mutagenic effects of O6-EtG. Studies have shown that the repair of O6-EtG can be slower than that of O6-MeG. nih.gov Additionally, the nucleotide excision repair (NER) pathway can also recognize and repair O6-EtG, particularly in some contexts. nih.govoup.com

N2-Ethylguanine (N2-EtG): The repair of N2-EtG is less well-characterized than that of N7-EtG and O6-EtG. It is generally considered to be a less mutagenic lesion than O6-EtG. Evidence suggests that N2-alkylguanines can be substrates for the NER pathway. The bulkiness of the ethyl group at the N2 position may distort the DNA helix, making it a recognizable substrate for the NER machinery.

Table 2: Repair of Ethylated Guanine Adducts

AdductPrimary Repair Pathway(s)Key Enzymes
N7-Ethylguanine Base Excision Repair (BER)DNA glycosylases
O6-Ethylguanine Direct Reversal (by AGT/MGMT), Nucleotide Excision Repair (NER). nih.govnih.govnih.govoup.comO6-alkylguanine-DNA alkyltransferase. uliege.be
N2-Ethylguanine Likely Nucleotide Excision Repair (NER)NER machinery

Comparative Studies on DNA Polymerase Bypass and Fidelity for Various Alkylated Guanines

The ability of DNA polymerases to replicate past a DNA lesion, a process known as translesion synthesis (TLS), and the accuracy of this synthesis are critical determinants of the mutagenic outcome of a DNA adduct.

Studies on O6-MeG have shown that DNA polymerases can bypass this lesion, but with reduced fidelity, frequently misincorporating thymine opposite it. pnas.org The efficiency of this misincorporation can be quite high, making O6-MeG a potent mutagenic lesion. acs.org For instance, human DNA polymerase β incorporates thymine opposite O6-MeG approximately 30-fold more frequently than cytosine. acs.org

The bypass of O6-EtG is also a mutagenic process, with polymerases preferentially inserting thymine. The larger ethyl group can be more obstructive to the polymerase than a methyl group, potentially leading to a greater degree of replication blockage and a different spectrum of polymerase interactions.

While specific data on the bypass of this compound is limited, studies on other C8-substituted guanines can offer insights. These bulky adducts can cause significant distortion to the DNA duplex and often block DNA replication. nih.gov When bypass does occur, it is often carried out by specialized TLS polymerases, which are typically more error-prone than replicative polymerases. The fidelity of bypass would depend on the specific TLS polymerase involved and its ability to accommodate the distorted template.

Table 3: DNA Polymerase Interaction with Alkylated Guanines

AdductPolymerase Bypass CharacteristicsCommon Miscoded Base
This compound Likely to be blocking to replicative polymerases; bypass may require specialized TLS polymerases.Not definitively established.
O6-Methylguanine Bypassed by polymerases with the frequent misincorporation of thymine. pnas.orgacs.orgThymine. pnas.org
O6-Ethylguanine Bypassed with preferential incorporation of thymine. oup.comThymine. oup.com
N7-Ethylguanine Generally bypassed with high fidelity. aopwiki.orgNone (error-free bypass). aopwiki.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying 8-ethylguanine in DNA samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Include internal standards (e.g., isotopically labeled this compound) to correct for recovery efficiency. For validation, compare results with immunoaffinity-based assays (e.g., ELISA) to confirm specificity .
  • Protocol Considerations : Ensure DNA extraction protocols minimize artifactual alkylation (e.g., avoid high-temperature steps). Document purity ratios (A260/A280 >1.8) to confirm intact DNA .

Q. How does this compound contribute to mutagenesis compared to other ethylation adducts (e.g., O⁶-ethylguanine)?

  • Mechanistic Analysis : this compound primarily induces G:C→A:T transitions due to mispairing during replication, as shown in E. coli UvrB- strains lacking excision repair . In contrast, O⁶-ethylguanine causes G:C→A:T transitions via persistent mismatch formation. Use SOS-response-deficient bacterial strains to isolate mutagenic effects .
  • Data Interpretation : Prioritize lesion-specific repair kinetics (e.g., compare repair rates via comet assays or quantitative PCR) to distinguish adduct contributions .

Advanced Research Questions

Q. How do neighboring base sequences influence the repair efficiency of this compound lesions in eukaryotic systems?

  • Experimental Design : Use site-directed mutagenesis to introduce this compound at defined genomic loci (e.g., plasmid-based assays in human cell lines). Measure repair efficiency via next-generation sequencing (NGS) of replicated DNA.
  • Key Findings : Lesions adjacent to A:T base pairs exhibit 3x higher repair rates in Uvr+ systems due to enhanced excision repair complex binding . For eukaryotic homologs (e.g., XPC-RAD23B in humans), validate using siRNA knockdowns and chromatin accessibility assays .

Q. What statistical approaches resolve contradictions in dose-response relationships for this compound-induced mutations?

  • Case Study : Ethylnitrosourea (ENU) shows non-linear mutation induction at low doses (threshold effect), while ethyl methanesulfonate (EMS) follows linear kinetics . Apply Bayesian model averaging to assess threshold vs. linear models, incorporating adduct quantification (e.g., this compound/10⁶ nucleotides) as a covariate.
  • Data Conflict Resolution : Use sensitivity analysis to test assumptions (e.g., repair capacity variability between cell types). Replicate in in vivo models (e.g., transgenic rodent assays) to confirm mechanisms .

Q. How can this compound adducts serve as biomarkers for assessing alkylating agent toxicity across species?

  • Cross-Species Validation : Compare adduct persistence in in vitro (V79 hamster cells) and in vivo (mouse hepatocytes) systems. Normalize adduct levels to O⁶-ethylguanine as a molecular dosimeter.
  • Limitations : Account for species-specific repair efficiencies (e.g., MGMT expression levels) and metabolic activation pathways (e.g., cytochrome P450 activity) .

Methodological Best Practices

Q. How should researchers address variability in this compound detection across laboratories?

  • Standardization : Adopt inter-laboratory calibration protocols using reference DNA samples (e.g., NIST-certified materials). Report limit of detection (LOD) and limit of quantification (LOQ) for all assays .
  • Reproducibility : Include negative controls (e.g., untreated DNA) and spike-in recovery experiments in every batch. Use blinded analysis to reduce observer bias .

Q. What ethical considerations apply when using this compound data from human epidemiological studies?

  • Guidelines : Ensure informed consent for biomonitoring studies, especially when linking adduct levels to health outcomes. Anonymize data to protect participant privacy .
  • Data Sharing : Deposit raw datasets in public repositories (e.g., NCBI’s GEO) with metadata on exposure sources and confounding factors .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo mutagenicity data for this compound?

  • Root Cause Analysis : Evaluate differences in repair enzyme activity (e.g., UvrABC vs. eukaryotic NER pathways) and cellular proliferation rates. Use organoid models to bridge in vitro-in vivo gaps .
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies. Stratify by exposure duration, agent purity, and endpoint (e.g., clastogenicity vs. point mutations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.